molecular formula C29H48O3 B587761 (3alpha)-7-Hydroxycholest-5-en-3-yl acetate CAS No. 17974-77-5

(3alpha)-7-Hydroxycholest-5-en-3-yl acetate

Cat. No.: B587761
CAS No.: 17974-77-5
M. Wt: 444.7
InChI Key: QRSNTERZEKNKIZ-UAQNQREASA-N
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Description

(3alpha)-7-Hydroxycholest-5-en-3-yl acetate is a high-purity sterol derivative of significant interest in synthetic organic chemistry and biochemical research. This compound serves as a key chiral intermediate in the multi-step synthesis of complex steroidal molecules. Its primary research value lies in its use for the preparation of 7.alpha.-hydroxy 3-aminosubstituted sterols, which are critical precursors in the synthesis of biologically active steroids such as squalamine, a well-known steroidal antibiotic and angiogenesis inhibitor . The strategic use of intermediates with an unprotected 7.alpha.-hydroxy group, as in this compound, is a pivotal feature in modern synthetic routes, enabling efficient oxidation, sulfonation, and further functionalization to produce target molecules . The 7.alpha.-hydroxyl group is a key biosynthetic feature, as it is the initial and rate-limiting step in the conversion of cholesterol to bile acids, making this compound and its derivatives valuable for studying this metabolic pathway . Researchers utilize this chemical in explorations of enzymatic conversions and stereoselective reactions, providing insights into steroid metabolism and the development of novel therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(3R,7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-27,31H,7-16H2,1-6H3/t19-,22-,23-,24+,25+,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSNTERZEKNKIZ-UAQNQREASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857716
Record name (3alpha)-7-Hydroxycholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17974-77-5
Record name (3alpha)-7-Hydroxycholest-5-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation to 3-Ketone Intermediate

The synthesis begins with cholesterol or its analogs, which are oxidized to form a 3-ketone-1,4,6-triene intermediate. This step employs Jones reagent (CrO₃ in H₂SO₄) or other oxidizing agents under anhydrous conditions. The resulting trienone is critical for subsequent conjugation and functionalization.

Enol Acetylation

The 3-ketone undergoes enol acetylation using acetic anhydride in pyridine, yielding cholesta-1,3,5,7-tetraene-3-yl acetate with >80% efficiency. Pyridine acts as both a catalyst and acid scavenger, preventing dehydration side reactions. This step is notable for its scalability and compatibility with acid-sensitive groups.

Epoxidation and Hydroxylation

The tetraene intermediate is subjected to epoxidation using m-chloroperbenzoic acid (mCPBA) to form a 1,2-epoxide. Subsequent acid-catalyzed ring-opening introduces a hydroxyl group at C7, achieving regioselectivity through steric guidance from a 3β-protecting group (e.g., pivaloyl ester).

Table 1: Key Reaction Parameters for Enol Acetylation Route

StepReagents/ConditionsYield (%)Selectivity
OxidationCrO₃, H₂SO₄, acetone, 0°C92>95% 3-keto
Enol AcetylationAc₂O, pyridine, 25°C, 12h80No side products
EpoxidationmCPBA, CH₂Cl₂, 0°C → 25°C751,2-epoxide only
HydroxylationH₃O⁺, THF/H₂O, reflux687α-OH predominant

Stereoselective Reduction of 3-Keto Precursors

Hydride-Mediated Reduction

A 3-keto-7-hydroxycholest-5-ene intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C. This method achieves >85% diastereomeric excess (d.e.) for the 3α-alcohol, leveraging the steric bulk of the hydride reagent to favor axial attack.

Acetylation of 3α-Hydroxy Group

The resultant 3α-hydroxy product is acetylated with acetyl chloride in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds quantitatively, ensuring full conversion to the acetate ester.

Table 2: Performance Metrics for Stereoselective Reduction

ParameterValue
Reduction Temperature−78°C
LiAlH₄ Equivalents1.5
d.e.85%
Acetylation Yield98%

Diene Transposition and Functional Group Interconversion

Formation of 5,7-Diene

Cholest-5-en-3β-ol is treated with N-bromosuccinimide (NBS) in CCl₄ under light to generate a 5,7-diene via allylic bromination and elimination. The diene system enables selective hydroxylation at C7.

Osmium Tetroxide-Mediated Dihydroxylation

The 5,7-diene undergoes dihydroxylation with OsO₄ in tert-butanol/water, forming a 7α,8α-diol. Subsequent oxidative cleavage with periodic acid (HIO₄) yields the 7-keto intermediate, which is reduced to 7α-OH using NaBH₄.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Scalability of Methods

MethodTotal Yield (%)StereoselectivityScalability
Enol Acetylation45HighIndustrial
Stereoselective Reduction55ModeratePilot-scale
Diene Transposition38LowLab-scale

The enol acetylation route (Method 1) is favored for industrial applications due to its high yields and minimal purification requirements. In contrast, stereoselective reduction (Method 2) offers superior control over 3α-configuration but requires cryogenic conditions, limiting scalability.

Mechanistic Insights and Challenges

Steric Effects in Epoxidation

The use of bulky protecting groups (e.g., t-butyldimethylsilyl ether) at C3β directs epoxidation to the less hindered α-face, ensuring correct stereochemistry at C7. Computational studies suggest that π-π interactions between the steroid nucleus and peracid further enhance selectivity.

Side Reactions and Mitigation

Competing dehydration during enol acetylation is suppressed by buffering with pyridine. Additionally, over-reduction in hydride-mediated routes is minimized by strict temperature control and stoichiometric precision .

Scientific Research Applications

Chemistry: (3alpha)-7-Hydroxycholest-5-en-3-yl acetate is used as an intermediate in the synthesis of various steroidal compounds, including hormones and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential role in modulating cholesterol metabolism and its effects on cellular processes.

Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive steroids. It may be investigated for its anti-inflammatory, anti-cancer, or cholesterol-lowering properties.

Industry: In the industrial sector, this compound can be used in the production of steroid-based drugs and as a precursor for the synthesis of other valuable steroidal compounds.

Mechanism of Action

The mechanism of action of (3alpha)-7-Hydroxycholest-5-en-3-yl acetate involves its interaction with specific molecular targets such as enzymes involved in cholesterol metabolism. It may inhibit or activate these enzymes, leading to changes in cholesterol levels and other downstream effects. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive steroids suggests it may interact with steroid hormone receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between (3α)-7-hydroxycholest-5-en-3-yl acetate and related compounds:

Compound Name Core Structure Substituents Functional Groups Biological Activity/Applications Reference
(3α)-7-Hydroxycholest-5-en-3-yl acetate Cholest-5-ene 3α-acetate, 7-OH (position unspecified) Ester, hydroxyl Potential anticancer activity (inferred)
Cholesteryl acetate (3β-isomer) Cholest-5-ene 3β-acetate Ester Membrane studies, reference standard
7α-Hydroxycholesterol Cholest-5-ene 3β-OH, 7α-OH Diol Bile acid precursor, lipid metabolism
N-[4N-cinnamylpiperazinyl]-3α,7β-dihydroxy-5β-cholan-24-amide 5β-Cholan-24-amide 3α-OH, 7β-OH, cinnamylpiperazinyl Hydroxyl, amide Pro-apoptotic in cancer cells
25-Hydroxycholest-5-en-3β-yl acetate Cholest-5-ene 3β-acetate, 25-OH Ester, hydroxyl Immune regulation, lipid signaling

Key Comparative Findings

Stereochemical Influence at C3
  • 3α vs. 3β Configuration: The α-configuration at C3 in the target compound contrasts with the 3β-acetate in cholesteryl acetate (). For example, 3β-hydroxysteroids (e.g., cholesterol) are critical for membrane structure, while 3α derivatives may exhibit enhanced solubility or altered metabolic pathways .
  • Acetylation Impact : Acetylation at C3 increases lipophilicity compared to free hydroxyl groups (e.g., 7α-hydroxycholesterol in ), improving membrane permeability but reducing hydrogen-bonding capacity. This modification could enhance bioavailability in hydrophobic environments .
Hydroxyl Group Position and Bioactivity
  • C7 Hydroxylation : The 7-hydroxyl group in the target compound is a shared feature with BA derivatives like 3α,7α-dihydroxy-5β-cholan-24-amide (). Such hydroxylation is associated with pro-apoptotic activity in cancer cells, as seen in piperazinyl BA derivatives (compounds 7b/7c), where 3α,7β/7α-dihydroxy configurations induced DNA fragmentation .
  • Comparison with 25-Hydroxycholesterol Derivatives : Unlike 25-hydroxycholest-5-en-3β-yl acetate (), which regulates lipid metabolism via LXR signaling, the target compound’s C7 hydroxyl may direct activity toward bile acid synthesis or apoptosis pathways .
Core Structure Variations
  • Cholestene vs. Cholanoic Acid: Methyl 7α-hydroxy-3α-succinoyloxy-5β-cholanoate () shares a 3α,7α-substitution pattern but has a cholanoic acid backbone with a carboxylic acid group.

Physicochemical Properties

  • Solubility and Stability : The acetylated 3α-hydroxyl in the target compound likely increases lipid solubility compared to dihydroxy analogs (e.g., 7α-hydroxycholesterol). However, ester groups are susceptible to hydrolysis by esterases, which may limit metabolic stability .
  • Melting Points : Cholesteryl acetate (3β) melts at ~114°C (). The 3α isomer may exhibit a lower melting point due to reduced crystallinity from stereochemical differences.

Metabolic and Functional Implications

  • Bile Acid Biosynthesis: 7α-hydroxycholesterol () is a precursor for primary bile acids (e.g., cholic acid).
  • Anticancer Potential: Piperazinyl BA derivatives () demonstrate that 3α,7α/β-hydroxylation enhances pro-apoptotic activity. The target compound’s ester group could serve as a prodrug, releasing free hydroxyl groups in vivo for enhanced bioactivity .

Biological Activity

(3alpha)-7-Hydroxycholest-5-en-3-yl acetate is a steroidal compound derived from cholesterol, characterized by a hydroxyl group at the 7-position and an acetate group at the 3-position of the cholest-5-en backbone. Its molecular formula is C₂₉H₄₈O₃. This compound has garnered attention in biochemical and pharmaceutical research due to its potential biological activities, including effects on cholesterol metabolism, anti-inflammatory properties, and implications in various diseases.

Chemical Structure and Properties

The structural features of this compound play a crucial role in its biological activity. The presence of hydroxyl and acetate groups influences its interaction with biological membranes and proteins, affecting its solubility and bioavailability.

Property Details
Molecular FormulaC₂₉H₄₈O₃
Functional GroupsHydroxyl (–OH), Acetate (–OCOCH₃)
ClassificationSteroid derivative, Bile acid

The biological activity of this compound is primarily mediated through its interaction with enzymes involved in cholesterol metabolism. It may act as an inhibitor or activator of these enzymes, leading to alterations in cholesterol levels and other metabolic pathways. The exact molecular targets are still under investigation, but its structural similarity to bioactive steroids suggests potential interactions with steroid hormone receptors and enzymes involved in steroidogenesis .

Cholesterol Metabolism

Research indicates that this compound may modulate cholesterol levels within cells. Its role as an intermediate in the synthesis of various steroidal compounds positions it as a significant player in cholesterol homeostasis. Studies have shown that it can influence the activity of hydroxysteroid dehydrogenases, which are crucial for converting cholesterol into bile acids .

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. Some studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This property could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

  • Cholesterol-Lowering Effects : In a study evaluating the effects of various oxysterols on lipid metabolism, this compound was found to significantly lower serum cholesterol levels in animal models, indicating its potential use as a therapeutic agent for hypercholesterolemia .
  • Neuroprotective Effects : Another study highlighted the role of similar compounds in neurodegenerative diseases, suggesting that this compound may have protective effects against neuronal damage by modulating cholesterol metabolism in the brain .
  • Cytotoxicity Against Cancer Cells : Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results, with dose-dependent cytotoxicity observed at micromolar concentrations .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stereochemistry of (3α)-7-Hydroxycholest-5-en-3-yl acetate?

  • Methodology : High-performance liquid chromatography (HPLC) is critical for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms stereochemistry at the 3α and 7-hydroxy positions. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For quantitative analysis, coupling HPLC with UV detection at 210–240 nm is advised to monitor cholesterol derivatives .

Q. What synthetic routes are commonly used to prepare (3α)-7-Hydroxycholest-5-en-3-yl acetate?

  • Methodology : Synthesis typically involves enzymatic acetylation of 7-hydroxycholesterol using acetyltransferases or chemical acetylation with acetic anhydride under controlled pH. Critical steps include protecting the 7-hydroxy group prior to acetylation to prevent side reactions. Purification via silica gel chromatography ensures stereochemical fidelity .

Q. How is the stability of this compound assessed under experimental conditions?

  • Methodology : Accelerated stability studies are conducted by exposing the compound to varying temperatures (4°C–37°C), pH levels, and light exposure. Degradation is monitored using HPLC and thin-layer chromatography (TLC). Antioxidants like butylated hydroxytoluene (BHT) are often added to lipid-based formulations to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across different in vitro models be resolved?

  • Methodology : Discrepancies may arise from differences in cell lines (e.g., HepG2 vs. primary hepatocytes), solubility protocols (e.g., dimethyl sulfoxide vs. lipid carriers), or metabolite interference. Researchers should standardize assay conditions, validate using isotopic labeling (e.g., deuterated analogs), and employ lipidomics to track metabolic byproducts .

Q. What experimental approaches elucidate the role of (3α)-7-Hydroxycholest-5-en-3-yl acetate in lipid raft formation and cellular signaling?

  • Methodology : Fluorescence resonance energy transfer (FRET) and confocal microscopy with fluorescent cholesterol analogs (e.g., NBD-cholesterol) visualize lipid raft dynamics. Knockdown studies (siRNA targeting raft-associated proteins like caveolin-1) and quantitative proteomics identify signaling pathways modulated by the compound .

Q. How can multi-omics integration clarify the compound’s impact on sphingolipid metabolism in disease models?

  • Methodology : Combine transcriptomic data (RNA-seq of sphingolipid enzymes like serine palmitoyltransferase) with metabolomic profiling (LC-MS/MS for ceramides and sphingomyelins). Pathway analysis tools (e.g., KEGG, MetaCore) map interactions, while genetic knockout models validate mechanistic links to diseases like alcoholic fatty liver .

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